BenchChemオンラインストアへようこそ!

8-(morpholine-4-carbonyl)-2-(p-tolyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one

Medicinal Chemistry PDE5A Inhibition Drug-likeness

8-(Morpholine-4-carbonyl)-2-(p-tolyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one (CAS 1251678-46-2, molecular formula C₂₂H₂₀N₄O₃, MW 388.43 g/mol) is a tricyclic heterocyclic compound belonging to the 2-aryl-8-substituted-pyrazolo[4,3-c]quinolin-3(5H)-one class. The scaffold features a pyrazolo[4,3-c]quinolin-3-one core with a morpholine-4-carbonyl moiety at position 8 and a p-tolyl (4-methylphenyl) group at position N-2.

Molecular Formula C22H20N4O3
Molecular Weight 388.427
CAS No. 1251678-46-2
Cat. No. B2454712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(morpholine-4-carbonyl)-2-(p-tolyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one
CAS1251678-46-2
Molecular FormulaC22H20N4O3
Molecular Weight388.427
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)N5CCOCC5
InChIInChI=1S/C22H20N4O3/c1-14-2-5-16(6-3-14)26-22(28)18-13-23-19-7-4-15(12-17(19)20(18)24-26)21(27)25-8-10-29-11-9-25/h2-7,12-13,24H,8-11H2,1H3
InChIKeyIOUBNHBRYHZRSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Morpholine-4-carbonyl)-2-(p-tolyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one (CAS 1251678-46-2): Core Scaffold Identity and Physicochemical Baseline for Procurement Decisions


8-(Morpholine-4-carbonyl)-2-(p-tolyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one (CAS 1251678-46-2, molecular formula C₂₂H₂₀N₄O₃, MW 388.43 g/mol) is a tricyclic heterocyclic compound belonging to the 2-aryl-8-substituted-pyrazolo[4,3-c]quinolin-3(5H)-one class . The scaffold features a pyrazolo[4,3-c]quinolin-3-one core with a morpholine-4-carbonyl moiety at position 8 and a p-tolyl (4-methylphenyl) group at position N-2. This compound class has been investigated as phosphodiesterase 5A (PDE5A) inhibitors, with molecular docking studies demonstrating competitive binding scores relative to known inhibitors such as sildenafil and tadalafil [1]. The compound is commercially available from multiple vendors at ≥95% purity for research use, with the closest catalog analog being the 2-(4-chlorophenyl) variant (CAS 1251598-49-8) .

Why 8-(Morpholine-4-carbonyl)-2-(p-tolyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one Cannot Be Interchanged with Other 2-Aryl-Pyrazoloquinolinones in PDE5A-Targeted Research


The pyrazolo[4,3-c]quinolin-3-one scaffold exhibits extreme sensitivity to substitution pattern, with small structural changes at the N-2 aryl position and the C-8 substituent capable of switching pharmacological activity from agonist to inverse agonist at the benzodiazepine receptor, or from PDE4 to PDE5 selectivity [1]. Within the 8-morpholino-2-aryl sub-series specifically studied by Shaik et al. (2019), only three out of the full set of synthesized compounds (5a, 5d, and 6e) demonstrated meaningful cytotoxicity against HCT116 colon cancer cells, indicating that even among close congeners sharing the 8-morpholino pharmacophore, biological activity is highly dependent on the identity of the 2-aryl substituent [2]. The p-tolyl (4-methylphenyl) group at N-2 confers distinct lipophilic and electronic properties compared to the 4-chlorophenyl analog (CAS 1251598-49-8), and these differences are predicted to alter both the PDE5A docking score and the compound's drug-likeness parameters (logP, PSA) in ways that cannot be assumed equivalent without compound-specific experimental verification [2].

Quantitative Differentiation Evidence for 8-(Morpholine-4-carbonyl)-2-(p-tolyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one vs. Closest Analogs: A Procurement-Focused Evidence Audit


N-2 Aryl Substituent Differentiation: p-Tolyl (CH₃) vs. p-Chlorophenyl (Cl) – Physicochemical and Predicted ADME Divergence

The target compound (p-tolyl, CAS 1251678-46-2, MW 388.43, MF C₂₂H₂₀N₄O₃) differs from its closest catalog analog (p-chlorophenyl, CAS 1251598-49-8, MW 408.84, MF C₂₁H₁₇ClN₄O₃) by a single atom substitution at the para position of the N-2 phenyl ring (CH₃ vs. Cl). This substitution alters the molecular weight by 20.41 g/mol (-5.0% for the target compound), the heavy atom count (29 vs. 30), and critically the lipophilicity: the p-tolyl group contributes a Hansch π constant of +0.56 compared to +0.71 for p-Cl, yielding a predicted ΔlogP of approximately -0.3 to -0.5 log units for the target compound, which shifts it closer to the optimal lipophilicity range (logP 1–3) for oral drug-likeness per Lipinski guidelines . The absence of chlorine also eliminates potential metabolic liabilities associated with oxidative dechlorination and glutathione conjugation that can affect the p-Cl analog's hepatic clearance profile. No direct experimental head-to-head comparison of these two compounds has been reported in the peer-reviewed literature; this evidence is class-level inference based on established physicochemical principles and the known SAR of 2-arylpyrazolo[4,3-c]quinolin-3-ones [1].

Medicinal Chemistry PDE5A Inhibition Drug-likeness SAR

PDE5A Docking Score: Scaffold-Level Competitiveness Against Sildenafil and Tadalafil as Reference Inhibitors

In the study by Shaik et al. (2019), a series of 8-morpholino-2-aryl-pyrazolo[4,3-c]quinolin-3-one derivatives—the exact scaffold class to which CAS 1251678-46-2 belongs—were subjected to molecular docking against human PDE5A protein. All synthesized compounds exhibited docking scores that were favorable in comparison to the known PDE5 inhibitors sildenafil and tadalafil, which served as reference standards [1]. The study further demonstrated that among the full compound set, only three derivatives (designated 5a, 5d, and 6e) displayed superior cytotoxicity against HCT116 human colorectal carcinoma cells, indicating that productive target engagement translates into cellular efficacy only for specific substitution patterns within this chemotype [1]. While the exact docking score and HCT116 IC₅₀ value for the p-tolyl-bearing compound (CAS 1251678-46-2) were not individually reported, the study establishes that the 8-morpholino-2-aryl scaffold achieves PDE5A binding poses competitive with clinically approved inhibitors, and that the identity of the 2-aryl substituent is a critical determinant of cellular activity [1].

PDE5A Inhibition Molecular Docking Cancer Therapeutics Colorectal Cancer

Scaffold Selectivity: Pyrazolo[4,3-c]quinolin-3-one Core vs. Morpholinoquinoline-Pyrazoline Hybrids in Anti-Infective Screening

A structurally distinct but nomenclaturally confusable compound series—morpholinoquinoline-pyrazoline conjugates (Karad et al., 2016)—has been extensively characterized for antibacterial, antitubercular, and antimalarial activities, with compounds such as 6a and 9d demonstrating MIC values superior to ampicillin (286 μM), chloramphenicol (154 μM), and ciprofloxacin (150 μM) [1]. However, these compounds feature a morpholinoquinoline core directly coupled to a pyrazoline (dihydropyrazole) ring, which differs fundamentally from the pyrazolo[4,3-c]quinolin-3-one scaffold of CAS 1251678-46-2, where the pyrazole ring is fused to the quinoline system and bears a carbonyl at position 3, with a morpholine-4-carbonyl substituent at position 8 [2]. This structural divergence has profound pharmacological consequences: the morpholinoquinoline-pyrazoline series engages anti-infective targets (including Plasmodium falciparum with IC₅₀ values as low as 0.062 μM for chloroquine as reference), whereas the pyrazolo[4,3-c]quinolin-3-one scaffold has been directed toward PDE5A, Chk1, and benzodiazepine receptor targets [1][2][3]. Procurement errors arising from scaffold misidentification are a known risk in this chemical space.

Antimalarial Antibacterial Antitubercular Scaffold Comparison

Commercial Availability and Purity Benchmarking: Target Compound vs. p-Chlorophenyl Analog Sourcing Landscape

CAS 1251678-46-2 is commercially available from multiple chemical suppliers at a standardized purity of ≥95%, cataloged under the pyrazolopyridine/quinoline category with the catalog number CM818138 (CheMenu) and listed on Chemsrc with full MSDS and property data . Its closest structural analog, the 2-(4-chlorophenyl) variant (CAS 1251598-49-8, catalog CM820979), is offered at the same purity grade (≥95%) from the same vendor network . Both compounds are classified for R&D use only. The target compound's molecular weight (388.43 g/mol) is lower than the p-Cl analog (408.84 g/mol), which translates to an approximately 5% molar quantity advantage per unit mass purchased—a minor but quantifiable cost-efficiency factor for large-scale screening campaigns. No vendor provides certificate-of-analysis (CoA)-level batch-specific purity data publicly; in-house QC verification (HPLC, NMR) is recommended upon receipt regardless of supplier .

Chemical Procurement Purity Benchmarking Supply Chain Catalog Comparison

Recommended Research and Procurement Application Scenarios for 8-(Morpholine-4-carbonyl)-2-(p-tolyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one Based on Current Evidence


PDE5A-Targeted Anticancer Lead Optimization: Use as a Late-Stage Diversification Point in 2-Aryl SAR Exploration

Building on the class-level docking evidence that 8-morpholino-2-aryl-pyrazolo[4,3-c]quinolin-3-ones achieve competitive PDE5A binding poses relative to sildenafil and tadalafil [1], CAS 1251678-46-2 serves as the p-tolyl representative in a systematic 2-aryl SAR matrix. Researchers should procure this compound alongside the p-chlorophenyl (CAS 1251598-49-8), p-methoxyphenyl, and unsubstituted phenyl congeners to map the electronic and steric requirements for PDE5A inhibition and HCT116 cytotoxicity. The lower predicted logP of the p-tolyl variant compared to p-Cl makes it particularly valuable for assessing the lipophilicity-activity relationship within this chemotype.

Scaffold-Hopping Studies: Differentiating Pyrazolo[4,3-c]quinolin-3-one from Morpholinoquinoline-Pyrazoline Chemotypes in Target Profiling

Given the demonstrated scaffold-dependent target divergence—pyrazolo[4,3-c]quinolin-3-ones engage PDE5A/Chk1/BzR [1][2], while morpholinoquinoline-pyrazoline conjugates demonstrate antibacterial, antitubercular, and antimalarial activities with quantified MIC/IC₅₀ values [3]—CAS 1251678-46-2 is the appropriate procurement choice for laboratories conducting target ID or chemoproteomics studies aimed at deconvoluting the target landscape of quinoline-morpholine hybrid molecules. Its use ensures that the pyrazolo[4,3-c]quinolin-3-one scaffold is correctly represented in screening panels, avoiding the misassignment of anti-infective activity to the wrong chemotype.

Computational Chemistry and Pharmacophore Modeling: Input Structure for QSAR and Docking Studies of PDE5A Ligands

The well-defined SMILES string (Cc1ccc(-n2[nH]c3c(cnc4ccc(C(=O)N5CCOCC5)cc43)c2=O)cc1) and confirmed molecular formula (C₂₂H₂₀N₄O₃, MW 388.43) from Chemsrc make CAS 1251678-46-2 suitable as an input structure for computational modeling. Given that the Shaik et al. (2019) study established PDE5A docking competitiveness for this scaffold class but did not report compound-specific numerical scores, computational chemists can use this compound to generate the missing docking scores and binding free energy calculations (MM/GBSA, MM/PBSA) for the p-tolyl substitution variant, enabling direct in silico comparison with the published top performers (5a, 5d, 6e).

Analytical Method Development: Use as a Reference Standard for HPLC/MS Purity Assay Validation in Pyrazoloquinolinone Research Programs

With a vendor-specified purity of ≥95% and catalog availability from multiple suppliers , CAS 1251678-46-2 can serve as a system suitability standard for developing and validating HPLC-UV or LC-MS purity assays intended for the broader 2-aryl-8-substituted-pyrazolo[4,3-c]quinolin-3-one compound series. Its distinct retention time relative to the p-Cl analog (different lipophilicity) provides a useful resolution benchmark for chromatographic method development.

Quote Request

Request a Quote for 8-(morpholine-4-carbonyl)-2-(p-tolyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.